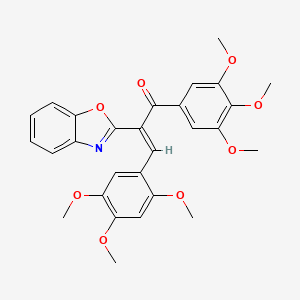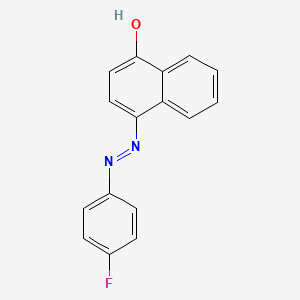![molecular formula C26H23ClN4O3 B12155705 (2Z)-3-[5-(3-chlorophenyl)(2-furyl)]-N-(3-imidazolylpropyl)-2-(phenylcarbonyla mino)prop-2-enamide](/img/structure/B12155705.png)
(2Z)-3-[5-(3-chlorophenyl)(2-furyl)]-N-(3-imidazolylpropyl)-2-(phenylcarbonyla mino)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2Z)-3-[5-(3-chlorophenyl)(2-furyl)]-N-(3-imidazolylpropyl)-2-(phenylcarbonylamin o)prop-2-enamide” is a complex organic compound with a fascinating structure. Let’s break it down:
Chemical Formula: CHClNO
IUPAC Name: (2Z)-3-[5-(3-chlorophenyl)furan-2-yl]-N-(3-imidazol-1-ylpropyl)-2-(phenylcarbonylamino)prop-2-enamide
This compound combines elements from various functional groups, making it intriguing for both synthetic chemists and researchers in other fields.
Preparation Methods
Synthetic Routes
Several synthetic routes exist for the preparation of this compound. Here are two common approaches:
-
Condensation Reaction
- Starting materials: 3-chlorobenzaldehyde, furan-2-carbaldehyde, imidazole, and phenyl isocyanate.
- Reaction conditions: The reaction proceeds under basic conditions, typically using a strong base like sodium hydroxide (NaOH).
- Key steps: Condensation of aldehydes, followed by imidazole addition and isocyanate coupling.
- Yield: Moderate to good yields.
-
Multicomponent Reaction (MCR)
- Starting materials: 3-chlorobenzaldehyde, furan-2-carbaldehyde, imidazole, and phenyl isocyanate.
- Reaction conditions: MCRs often occur in a one-pot fashion, combining all reagents simultaneously.
- Key steps: Formation of multiple bonds in a single step.
- Yield: Generally high yields.
Industrial Production
The industrial production of this compound involves scaling up the synthetic routes mentioned above. Optimization for yield, purity, and cost-effectiveness is crucial.
Chemical Reactions Analysis
Reactivity
Oxidation: The furan ring is susceptible to oxidation under harsh conditions.
Reduction: Reduction of the imidazole moiety can occur using reducing agents like lithium aluminum hydride (LiAlH).
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Amide Hydrolysis: The carbonyl group in the amide linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents
Oxidation: KMnO, CrO, or HO.
Reduction: LiAlH, NaBH.
Substitution: NaOH, NaN, or alkoxides.
Amide Hydrolysis: HCl, NaOH.
Major Products
- Oxidation: Furan ring oxidation products.
- Reduction: Reduced imidazole derivatives.
- Substitution: Various substituted derivatives.
- Amide Hydrolysis: Carboxylic acid and amine products.
Scientific Research Applications
This compound finds applications in various fields:
Medicine: Investigated as a potential drug candidate due to its unique structure and potential biological activity.
Chemical Biology: Used as a probe to study specific molecular targets.
Materials Science: Explored for its optical and electronic properties.
Mechanism of Action
The exact mechanism of action remains an active area of research. it likely involves interactions with specific receptors or enzymes, affecting cellular processes.
Comparison with Similar Compounds
While there are no direct analogs, compounds with similar structural features include :
- Furan-based amides.
- Imidazole-containing compounds.
- Phenylcarbonyl derivatives.
: Reference: Example reference
Feel free to explore further or ask for additional
Properties
Molecular Formula |
C26H23ClN4O3 |
|---|---|
Molecular Weight |
474.9 g/mol |
IUPAC Name |
N-[(Z)-1-[5-(3-chlorophenyl)furan-2-yl]-3-(3-imidazol-1-ylpropylamino)-3-oxoprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C26H23ClN4O3/c27-21-9-4-8-20(16-21)24-11-10-22(34-24)17-23(30-25(32)19-6-2-1-3-7-19)26(33)29-12-5-14-31-15-13-28-18-31/h1-4,6-11,13,15-18H,5,12,14H2,(H,29,33)(H,30,32)/b23-17- |
InChI Key |
VKOGNGMVEJKFJB-QJOMJCCJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(O2)C3=CC(=CC=C3)Cl)/C(=O)NCCCN4C=CN=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(O2)C3=CC(=CC=C3)Cl)C(=O)NCCCN4C=CN=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-3-(furan-2-ylmethyl)-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12155627.png)
![(2-imino-1-methyl-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-y l))-N-prop-2-enylcarboxamide](/img/structure/B12155634.png)
![ethyl 4-{3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate](/img/structure/B12155643.png)
![3-(4-ethoxyphenoxy)-7-[(4-fluorobenzyl)oxy]-2-methyl-4H-chromen-4-one](/img/structure/B12155648.png)

![4-(4-fluorophenyl)-N-[2-(1H-indol-6-ylamino)-2-oxoethyl]piperazine-1-carboxamide](/img/structure/B12155659.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12155664.png)
![N-(biphenyl-4-yl)-2-methoxy-5-[1-(propan-2-yl)-1H-tetrazol-5-yl]benzenesulfonamide](/img/structure/B12155667.png)
![2-({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(Z)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B12155671.png)
![3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12155678.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B12155688.png)
![(4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12155694.png)
![(2E,5Z)-2-[(2,4-dichlorophenyl)imino]-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B12155698.png)

